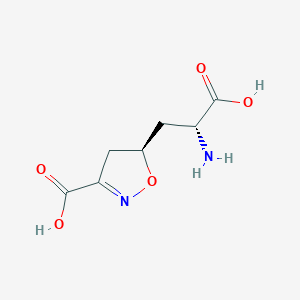
2-Amino-1-P-tolyl-ethanone oxime
Overview
Description
2-Amino-1-P-tolyl-ethanone oxime, also known as APTX, is a chemical compound that is widely used in scientific research. It is a derivative of toluene and is commonly used in the synthesis of various organic compounds. APTX has a wide range of applications in the field of biochemistry, pharmacology, and medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-Amino-1-P-tolyl-ethanone oxime is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. 2-Amino-1-P-tolyl-ethanone oxime has been shown to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of uric acid. This inhibition leads to a decrease in uric acid levels in the body, which can be beneficial for individuals with gout.
Biochemical and Physiological Effects:
2-Amino-1-P-tolyl-ethanone oxime has been shown to have a number of biochemical and physiological effects in the body. It has been shown to have antioxidant properties, which can help protect the body against oxidative stress. 2-Amino-1-P-tolyl-ethanone oxime has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, 2-Amino-1-P-tolyl-ethanone oxime has been shown to have analgesic properties, which can help reduce pain in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Amino-1-P-tolyl-ethanone oxime in lab experiments is its ease of synthesis. 2-Amino-1-P-tolyl-ethanone oxime can be synthesized using simple and inexpensive reagents, which makes it a cost-effective option for researchers. Additionally, 2-Amino-1-P-tolyl-ethanone oxime has a wide range of applications in the field of organic synthesis, which makes it a versatile option for researchers.
One of the limitations of using 2-Amino-1-P-tolyl-ethanone oxime in lab experiments is its limited solubility in water. This can make it difficult to dissolve 2-Amino-1-P-tolyl-ethanone oxime in aqueous solutions, which can limit its use in certain experiments. Additionally, 2-Amino-1-P-tolyl-ethanone oxime has not been extensively studied in humans, which means that its safety and efficacy in humans are not fully understood.
Future Directions
There are a number of future directions for the use of 2-Amino-1-P-tolyl-ethanone oxime in scientific research. One potential application is in the synthesis of new bioactive compounds. 2-Amino-1-P-tolyl-ethanone oxime can be used as a building block for the synthesis of various heterocyclic compounds, which can be screened for their biological activity. Additionally, 2-Amino-1-P-tolyl-ethanone oxime can be used in the development of new drugs for the treatment of various diseases, such as cancer and inflammation.
Another potential future direction for 2-Amino-1-P-tolyl-ethanone oxime is in the development of new analytical methods. 2-Amino-1-P-tolyl-ethanone oxime can be used as a standard in various analytical techniques, such as high-performance liquid chromatography and mass spectrometry. This can help improve the accuracy and precision of these techniques, which can be beneficial for researchers.
Conclusion:
In conclusion, 2-Amino-1-P-tolyl-ethanone oxime is a versatile chemical compound that has a wide range of applications in scientific research. It can be synthesized through a simple process and has been used in the synthesis of various bioactive compounds. 2-Amino-1-P-tolyl-ethanone oxime has a number of biochemical and physiological effects in the body and has potential applications in the development of new drugs and analytical methods. While there are limitations to its use in lab experiments, 2-Amino-1-P-tolyl-ethanone oxime remains a valuable tool for researchers in the field of organic synthesis and medicinal chemistry.
Scientific Research Applications
2-Amino-1-P-tolyl-ethanone oxime is widely used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the synthesis of various heterocyclic compounds, such as pyrazoles, pyridines, and pyrimidines. 2-Amino-1-P-tolyl-ethanone oxime has also been used in the synthesis of various bioactive compounds, such as antimicrobial agents, anticancer agents, and anti-inflammatory agents.
properties
IUPAC Name |
(NZ)-N-[2-amino-1-(4-methylphenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-2-4-8(5-3-7)9(6-10)11-12/h2-5,12H,6,10H2,1H3/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVPCYNSKMRXKH-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NO)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/O)/CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-P-tolyl-ethanone oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B3286339.png)
![(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B3286342.png)

![3-Hydroxy-7-(4-methylphenyl)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3286349.png)





